1-Methyl-5-phenylpiperidin-3-amine
Description
1-Methyl-5-phenylpiperidin-3-amine (CAS: 1782457-98-0) is a piperidine derivative with the molecular formula C₁₂H₁₆N₂ and a molecular weight of 188.27 g/mol. It is primarily utilized in research and development (R&D) settings, as indicated by its availability through suppliers like Accela, which offers quantities ranging from 0.1 g to bulk orders . The compound’s structure features a piperidine core substituted with a phenyl group at the 5-position and a methyl group at the 1-position.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methyl-5-phenylpiperidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-14-8-11(7-12(13)9-14)10-5-3-2-4-6-10/h2-6,11-12H,7-9,13H2,1H3 |
InChI Key |
QLFBYBVHBWHMAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpiperidin-3-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-5-phenylpiperidine with ammonia or amines can yield the desired compound . Another method includes the use of Grignard reagents and subsequent cyclization reactions .
Industrial Production Methods: Industrial production of 1-Methyl-5-phenylpiperidin-3-amine often involves continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency . These methods allow for the large-scale production of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-Methyl-5-phenylpiperidin-3-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-5-phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and molecular differences:
Key Observations :
- Molecular Weight : The patent compound (Example 3) exhibits a significantly higher molecular weight (546.1 M+H+) compared to 1-Methyl-5-phenylpiperidin-3-amine (188.27 g/mol), likely due to its trifluoromethyl and heterocyclic substituents .
Biological Activity
1-Methyl-5-phenylpiperidin-3-amine (also known as 1-Methyl-5-phenylpiperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18N2
- Molecular Weight : 190.29 g/mol
- Structure : The compound features a piperidine ring substituted with a methyl and phenyl group, which influences its pharmacological properties.
The biological activity of 1-Methyl-5-phenylpiperidin-3-amine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in treating neurological and psychiatric disorders.
Biological Activity Overview
1-Methyl-5-phenylpiperidin-3-amine has been studied for its potential applications in various therapeutic areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds, including 1-Methyl-5-phenylpiperidin-3-amine, exhibit cytotoxic effects against cancer cell lines. For instance, research demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .
2. Neurological Effects
The compound has been investigated for its potential effects on neurological disorders. Its structure suggests it may interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety .
3. Antimicrobial Properties
Preliminary studies have also suggested that this compound may possess antimicrobial activity, although further research is needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neurological Effects | Potential modulation of neurotransmitter systems | |
| Antimicrobial | Exhibits antimicrobial properties |
Case Study: Anticancer Efficacy
A study published in MDPI highlighted the synthesis of piperidine derivatives that included 1-Methyl-5-phenylpiperidin-3-amine. These compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results with significant induction of apoptosis compared to control groups. The study emphasized the importance of structural modifications in enhancing biological activity .
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